molecular formula C7H5N3O3 B2934402 5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid CAS No. 1784874-23-2

5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid

Cat. No.: B2934402
CAS No.: 1784874-23-2
M. Wt: 179.135
InChI Key: RNTZHOMQHSROIX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid (molecular formula: C₈H₆N₂O₃, molecular weight: 229.28 g/mol) is a heterocyclic compound featuring fused imidazole and pyrimidine rings, with a carboxylic acid substituent at position 7 and a ketone group at position 5 . While its CAS number remains unspecified in the available evidence, its structural analogs are well-documented in pharmacological and agrochemical contexts.

Properties

IUPAC Name

5-oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)4-3-5-8-1-2-10(5)7(13)9-4/h1-3H,(H,9,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTZHOMQHSROIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C=C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784874-23-2
Record name 5-oxo-5H,6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrimidine with glyoxal in the presence of a base, followed by oxidation to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups .

Scientific Research Applications

5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

Triazolo-Pyrimidine Derivatives
  • 7-Oxo-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS 34102-76-6): This compound replaces the imidazole ring with a triazole ring, altering electronic properties. Its molecular formula (C₉H₈BrCl, MW: 231.52 g/mol) includes halogen substituents, which may improve bioactivity .
Thiadiazolo-Pyrimidine Derivatives
  • 2-R-5-Oxo-5H-6-Carboxamido-7-Phenyl-1,3,4-thiadiazolo-(3,2-a)pyrimidine :
    The thiadiazole ring introduces sulfur atoms, increasing lipophilicity and altering hydrogen-bonding patterns. Synthesized via amine reactions, this derivative’s carboxamide group enhances solubility compared to the carboxylic acid in the target compound .

Substituent and Functional Group Variations

Imidazolinone Herbicides
  • Imazamox and Imazethapyr :
    These agrochemicals feature a 5-oxo-imidazole ring fused to pyridinecarboxylic acid. Substituents like methoxymethyl (imazamox) or ethyl (imazethapyr) groups confer herbicidal activity by inhibiting acetolactate synthase. Unlike the target compound, their pyridine cores reduce tautomeric flexibility .
Benzo-Fused Analog with Azo Linkage
  • 6-(2-Methyl-5-oxo-1-phenylimidazol-4-ylazo)-1-oxo-benzoimidazo[1,2-c]pyrimidine-7-carboxylic acid: The benzo extension and azo linkage create a non-planar tautomer, as confirmed by spectral and quantum-chemical studies.

Tautomerism and Stability

The target compound’s tautomeric behavior is critical for its chemical interactions. Evidence from benzo-fused analogs demonstrates that non-planar tautomers (e.g., C₆H₄-azo forms) exhibit reduced conjugation stability compared to planar imidazo-pyrimidine systems . Additionally, the carboxylic acid group in 5-oxo-6H-imidazo[1,2-c]pyrimidine-7-carboxylic acid facilitates strong hydrogen bonding (RO∙∙∙O distances ~2.5–2.8 Å), comparable to hydrated perfluoroalkanoic acids, which enhances crystallinity and thermal stability .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₈H₆N₂O₃ 229.28 Carboxylic acid, ketone Research compound (inferred)
Imazethapyr C₁₅H₁₉N₃O₃ 289.33 Ethyl, pyridinecarboxylic acid Herbicide
7-Oxo-triazolo[1,5-a]pyrimidine-5-carboxylic acid C₉H₈BrCl 231.52 Bromine, chlorine Antimicrobial research

Table 2: Hydrogen Bonding and Stability

Compound RO∙∙∙O Distance (Å) Tautomeric Form
Target compound (inferred) ~2.5–2.8 Planar imidazo-pyrimidine
Benzo-fused analog with azo linkage N/A Non-planar C₆H₄-azo
Hydrated perfluorooctanoic acid 2.503(2) N/A

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